molecular formula C16H13FN2O3S B11553548 (5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11553548
M. Wt: 332.4 g/mol
InChI Key: OYTNYBSCAICICL-ZSOIEALJSA-N
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Description

The compound (5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a fluorophenyl group, and a methylfuran moiety. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 3-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinedione derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the furan moiety or the thiazolidine ring, resulting in the formation of saturated derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, (5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies have investigated its efficacy in treating conditions such as diabetes and cancer due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the fluorophenyl and methylfuran groups These modifications can enhance its biological activity and selectivity compared to other thiazolidinedione derivatives

Properties

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

(5Z)-3-[(3-fluoroanilino)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H13FN2O3S/c1-10-5-6-13(22-10)8-14-15(20)19(16(21)23-14)9-18-12-4-2-3-11(17)7-12/h2-8,18H,9H2,1H3/b14-8-

InChI Key

OYTNYBSCAICICL-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)F

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)F

Origin of Product

United States

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